molecular formula C24H40O3 B1674887 Lithocholic acid CAS No. 434-13-9

Lithocholic acid

Cat. No. B1674887
CAS RN: 434-13-9
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-HVATVPOCSA-N
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Description

Lithocholic acid, also known as 3α-hydroxy-5β-cholan-24-oic acid or LCA, is a bile acid that acts as a detergent to solubilize fats for absorption . It is produced in the colon by bacterial action on chenodeoxycholic acid .


Synthesis Analysis

Lithocholic acid is produced in the colon by bacterial action on chenodeoxycholic acid . The hydroxyl functional group at carbon-7 in the “B” ring of the steroid framework is reduced . Thermal behavior of pure lithocholic acid was studied in a broad temperature range, from −20 to 200 °C .


Molecular Structure Analysis

Lithocholic acid has a steroid framework with two functional end groups: the carboxyl and hydroxyl group . Quantum chemical calculations indicated that lithocholic acid may exist in multimolecular systems connected by hydrogen bonds .


Chemical Reactions Analysis

Lithocholic acid’s behavior after heating it to the melting point and then cooling it again in multiple cycles remains unknown . Changes in the LCA molecular structure that may take place below room temperature are also not well understood .

Scientific Research Applications

Detoxification and Toxicity Mechanisms

Lithocholic acid is known for its toxicity and the mechanisms through which organisms detoxify it. It is efficiently sulfated in humans, enabling detoxification, unlike in certain animal species where it exhibits toxicity. This difference highlights the importance of sulfation in managing lithocholic acid's toxic effects, suggesting a unique area of study in drug hepatotoxicity and the role of nuclear receptors in gene transcription for detoxification processes (Hofmann, 2004).

Bile Duct Hyperplasia and Gallstones

Research has demonstrated lithocholic acid's capacity to induce bile duct hyperplasia and gallstones in rats, signifying its role in liver and gallbladder diseases. This finding underlines the pathophysiological impact of lithocholic acid in promoting cholestasis and related conditions, which could inform therapeutic strategies (Palmer & Ruban, 1966).

Regulation of Cholesterol Metabolism

LCA acts as a potent endogenous vitamin D receptor (VDR) ligand, influencing cholesterol metabolism. It inhibits cholesterol 7α-hydroxylase (CYP7A1) gene expression in human hepatocytes, affecting bile acid synthesis and offering insights into the regulation of cholesterol levels and the potential therapeutic implications for cholestasis and hypercholesterolemia (Han & Chiang, 2009).

DNA Integrity and Cancer Research

Lithocholic acid's impact on DNA integrity has been a subject of study, with findings indicating its ability to induce DNA strand breaks. This characteristic may contribute to understanding its role in carcinogenesis and the potential to develop targeted cancer therapies by exploiting lithocholic acid's genotoxic effects (Kulkarni, Cox, & Yielding, 1982).

Future Directions

Many factors influence LCA levels, including bile acid-based drugs and gut microbiota . These factors may also impact on adaptive immunity via a yet unrecognized LCA-Th cell axis . More translational research that links clinical and in vitro/pre-clinical studies is warranted to facilitate microbiome-based personalized therapy .

properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
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InChI Key

SMEROWZSTRWXGI-HVATVPOCSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
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Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
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Molecular Formula

C24H40O3
Record name LITHOCHOLIC ACID
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DSSTOX Substance ID

DTXSID6020779
Record name Lithocholic acid
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Molecular Weight

376.6 g/mol
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Physical Description

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid
Record name LITHOCHOLIC ACID
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Solubility

less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL
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Product Name

Lithocholic acid

Color/Form

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID

CAS RN

434-13-9
Record name LITHOCHOLIC ACID
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Melting Point

363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C
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Record name LITHOCHOLIC ACID
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Record name Lithocholic acid
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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